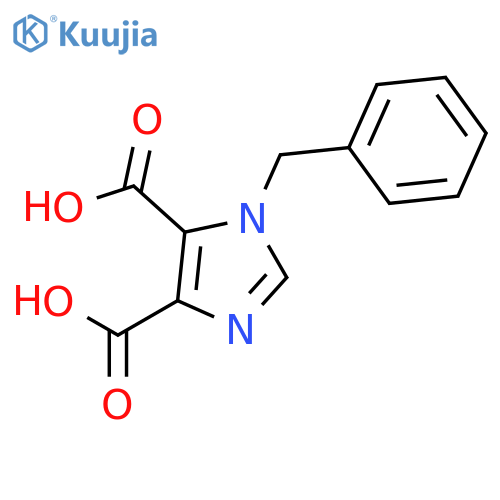Cas no 42190-83-0 (C12H10N2O4)
C12H10N2O4は、ジニトロビフェニル構造を有する芳香族化合物であり、高い熱安定性と化学的安定性を示す特徴があります。この化合物は、有機合成中間体として有用で、特に染料やポリマー原料などの分野で応用されています。分子内のニトロ基が反応性に富むため、選択的還元や置換反応に適しており、精密化学反応における多様な誘導体合成が可能です。また、結晶性が良好なため、再結晶による高純度精製が容易であり、工業プロセスでの取り扱い性に優れています。

C12H10N2O4 structure
商品名:C12H10N2O4
C12H10N2O4 化学的及び物理的性質
名前と識別子
-
- 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
- 1-benzylimidazole-4,5-dicarboxylic acid
- 1H-Imidazole-4,5-dicarboxylicacid, 1-(phenylmethyl)-
- 1-benzyl-4,5-imidazoledicarboxylic acid
- AC1L55WZ
- BI-Dicarboxylic acid
- CTK1D6489
- N-benzylimidazole-4,5-dicarboxylic acid
- STOCK4S-76220
- SureCN2808649
- 1H-Imidazole-4,5-dicarboxylic acid, 1-(phenylmethyl)-
- MLS000077994
- SCHEMBL2808649
- AN-465/41861758
- DTXSID40195020
- HMS2441M13
- 1-Benzyl-1H-imidazole-4,5-dicarboxylicacid
- FT-0766744
- CS-0320093
- AKOS016007335
- CHEMBL1594411
- SB37133
- SMR000036582
- 42190-83-0
- DB-070267
- STL301881
- DTXCID50117511
- C12H10N2O4
-
- MDL: MFCD04090191
- インチ: InChI=1S/C12H10N2O4/c15-11(16)9-10(12(17)18)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18)
- InChIKey: MMNLMFUDZWLQBY-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 246.0641
- どういたいしつりょう: 246.064
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 92.4A^2
じっけんとくせい
- 密度みつど: 1.41
- ふってん: 553.4°Cat760mmHg
- フラッシュポイント: 288.5°C
- 屈折率: 1.648
- PSA: 92.42
C12H10N2O4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D968319-1g |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 95% | 1g |
$455 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0074-250mg |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 97% | 250mg |
¥1530.19 | 2025-01-21 | |
| Alichem | A069002899-1g |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 95% | 1g |
$391.40 | 2023-09-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0074-500mg |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 97% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0074-25g |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 97% | 25g |
¥42670.43 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0074-5g |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 97% | 5g |
¥13902.86 | 2025-01-21 | |
| eNovation Chemicals LLC | D968319-100mg |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 95% | 100mg |
$170 | 2024-07-28 | |
| eNovation Chemicals LLC | D968319-5g |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 95% | 5g |
$1780 | 2025-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390763-250mg |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 97% | 250mg |
¥2136.00 | 2024-05-14 | |
| eNovation Chemicals LLC | D968319-100mg |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid |
42190-83-0 | 95% | 100mg |
$170 | 2025-03-01 |
C12H10N2O4 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
42190-83-0 (C12H10N2O4) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:42190-83-0)C12H10N2O4

清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/25g/500mg/250mg/100mg
価格 ($):436.0/1742.0/5348.0/273.0/192.0/150.0